(R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a sulfinamide group, which is a sulfur-containing functional group, and a chlorophenyl group, which is a benzene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the sulfinamide and the aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tris(4-chlorophenyl)methanol: Known for its environmental persistence and bioaccumulative properties.
Tris(4-chlorophenyl)methane: Similar to the above compound but with different chemical properties and applications.
Uniqueness
®-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific structural features, such as the presence of both a sulfinamide group and a chlorophenyl group.
Properties
Molecular Formula |
C11H14ClNOS |
---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
(R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/t15-/m1/s1 |
InChI Key |
YQAZHKMIBKHOJC-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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